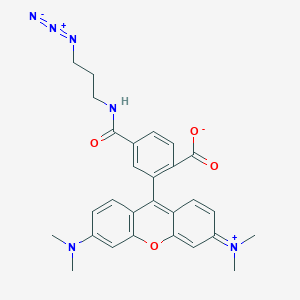
Copper bis(trifluoromethylsulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula Cu(C2F6NO4S2)2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high thermal and chemical stability, making it a valuable component in many scientific and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of copper(II) salts with bis(trifluoromethylsulfonyl)imide. One common method involves the use of copper(II) sulfate and bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using copper(II) chloride and bis(trifluoromethylsulfonyl)imide. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then isolated and purified using techniques such as filtration and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Copper bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: Compounds with new functional groups replacing the trifluoromethylsulfonyl groups.
Applications De Recherche Scientifique
Copper bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: It is used in the study of metalloproteins and enzyme catalysis.
Mécanisme D'action
The mechanism of action of copper bis(trifluoromethylsulfonyl)imide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can stabilize transition metal complexes through its strong electron-withdrawing trifluoromethylsulfonyl groups. This stabilization allows it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include coordination with nitrogen or oxygen atoms in ligands and participation in electron transfer processes .
Comparaison Avec Des Composés Similaires
- Silver bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethylsulfonyl)imide
- Potassium bis(trifluoromethylsulfonyl)imide
Comparison: Copper bis(trifluoromethylsulfonyl)imide is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile catalyst. Compared to silver bis(trifluoromethylsulfonyl)imide, it is less expensive and more readily available. Compared to lithium and potassium bis(trifluoromethylsulfonyl)imide, it offers better thermal stability and higher catalytic activity in certain reactions .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;copper(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHCZUIBARZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuF6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)






